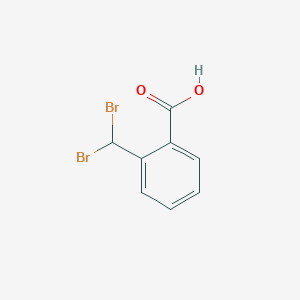

2-(Dibromomethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dibromomethyl)benzoic acid is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions, releasing CO₂ and forming a brominated benzyl derivative. This reaction is facilitated by the electron-withdrawing effect of the acid group, which stabilizes intermediates.

Reaction Conditions

-

Reagents : Concentrated H₂SO₄, heat (reflux)

-

Mechanism : Acid-catalyzed elimination of CO₂ via a six-membered cyclic intermediate.

| Reaction Type | Conditions | Products |

|---|---|---|

| Decarboxylation | H₂SO₄, reflux | 2-(Dibromomethyl)benzene |

Nucleophilic Substitution

The bromine atoms on the methyl group are susceptible to nucleophilic attack due to their electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Conditions

-

Reagents : NaOH (in aqueous or alcoholic media), NH₃, or SH⁻ nucleophiles

-

Mechanism : SN2 displacement of Br⁻ ions, favoring inversion of configuration.

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution with NH₃ | NH₃ (excess), heat | 2-(Dimethylamino)benzoic acid |

| Substitution with SH⁻ | Thiourea, basic conditions | 2-(Methylthio)benzoic acid |

Elimination Reactions

Heating with strong bases or acids induces elimination of HBr, forming a substituted benzene with a triple bond.

Reaction Conditions

-

Reagents : KOtBu (strong base), H₂SO₄ (acid catalyst)

-

Mechanism : Dehydrohalogenation via E2 or E1 pathways, yielding alkynes or alkenes depending on stoichiometry.

| Reaction Type | Conditions | Products |

|---|---|---|

| Base-induced elimination | KOtBu, THF, reflux | 2-Bromo-1-phenylprop-1-yne |

Electrophilic Aromatic Substitution

The carboxylic acid group directs electrophiles to the meta position on the aromatic ring. Common reactions include nitration and acetylation.

Reaction Conditions

-

Reagents : Nitric acid (HNO₃), acetic anhydride (Ac₂O)

-

Mechanism : Electron-withdrawing effect of COOH activates the ring for meta substitution.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2-(dibromomethyl)benzoic acid |

Key Research Findings

-

Crystallographic Insights : The carboxyl groups in 2-(Dibromomethyl)benzoic acid form hydrogen bonds, stabilizing its molecular structure.

-

Reactivity Trends : The presence of two bromine atoms enhances the compound’s susceptibility to nucleophilic substitution compared to monobrominated analogs.

-

Applications : Derivatives from these reactions find use in organic synthesis, materials science, and as intermediates in pharmaceutical development .

This compound’s versatility stems from its dual functional groups, enabling tailored reactivity for diverse chemical transformations.

特性

CAS番号 |

62551-42-2 |

|---|---|

分子式 |

C8H6Br2O2 |

分子量 |

293.94 g/mol |

IUPAC名 |

2-(dibromomethyl)benzoic acid |

InChI |

InChI=1S/C8H6Br2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) |

InChIキー |

TYYAMZMDZWXHHA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(Br)Br)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。